molecular formula C16H15NO4S B5705191 N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide

N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide

Cat. No.: B5705191
M. Wt: 317.4 g/mol
InChI Key: ZDEQQBGYLHCXQI-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. The compound features a furan ring, a methoxynaphthalene moiety, and a sulfonamide group, making it a complex and interesting molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxynaphthalene Moiety:

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-1H-indole-3-carboxamide: Similar in structure but contains an indole moiety instead of a methoxynaphthalene group.

    N-[(furan-2-yl)methyl]-2-hydroxybenzohydrazide: Contains a hydroxybenzohydrazide group instead of a methoxynaphthalene moiety.

Uniqueness

N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide is unique due to its combination of a furan ring, methoxynaphthalene moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methoxynaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEQQBGYLHCXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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